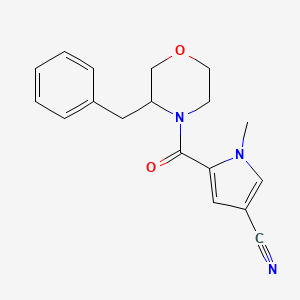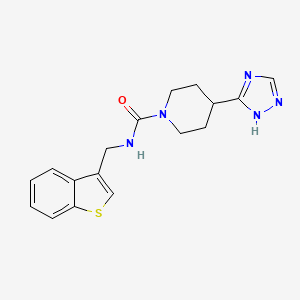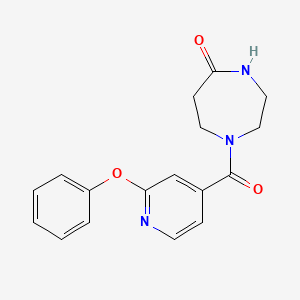![molecular formula C14H22N2O2 B7639218 N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)
N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide, also known as JDTic, is a selective antagonist of the kappa opioid receptor (KOR). KORs are G protein-coupled receptors that are involved in the regulation of pain, stress, and addiction. JDTic has been shown to have potential therapeutic applications in the treatment of drug addiction, depression, and anxiety disorders.
Mechanism of Action
N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide selectively binds to and blocks KORs, which are involved in the regulation of pain, stress, and addiction. By blocking KORs, this compound prevents the release of dynorphin, a neuropeptide that is involved in the negative effects of stress and drug addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the nucleus accumbens, a brain region that is involved in reward processing. This compound also reduces the release of corticotropin-releasing hormone (CRH), a neuropeptide that is involved in stress and anxiety.
Advantages and Limitations for Lab Experiments
N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide has several advantages as a research tool. It is a highly selective KOR antagonist, which allows for the specific targeting of KORs without affecting other opioid receptors. This compound also has a long half-life, which allows for sustained blockade of KORs. However, this compound has some limitations as a research tool. It is a large molecule, which may limit its ability to cross the blood-brain barrier. Additionally, this compound has low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide. One area of interest is the potential use of this compound in the treatment of alcohol addiction. Another area of interest is the development of more potent and selective KOR antagonists. Additionally, there is interest in investigating the role of KORs in the regulation of pain and inflammation. Finally, there is interest in developing novel delivery methods for this compound, such as nanoparticles or liposomes, to improve its bioavailability and efficacy.
Synthesis Methods
N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide can be synthesized using a multistep process that involves the condensation of cyclopentanone with methylamine, followed by the cyclization of the resulting intermediate with 1,3-dibromopropane. The final step involves the amidation of the resulting bicyclic compound with N-methylcarbamic acid chloride.
Scientific Research Applications
N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to block the rewarding effects of drugs of abuse such as cocaine and morphine, and reduce drug-seeking behavior in animal models of addiction. This compound has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
properties
IUPAC Name |
N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-13(18)14(7-2-3-8-14)16-12(17)11-9-5-4-6-10(9)11/h9-11H,2-8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUGMGHYYXZJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCC1)NC(=O)C2C3C2CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-2-(3-methylphenyl)acetamide;hydrochloride](/img/structure/B7639145.png)

![[4-(3-Aminopropoxy)piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B7639175.png)


![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(2,3-dimethylphenyl)methanone;hydrochloride](/img/structure/B7639205.png)

![1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639230.png)

![N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639248.png)
